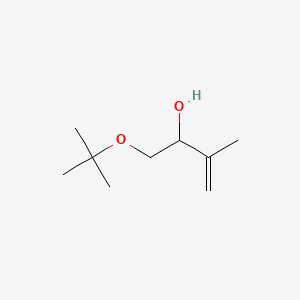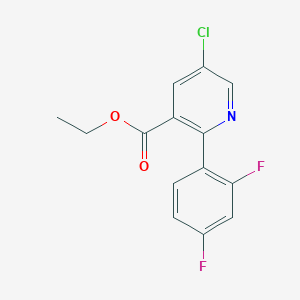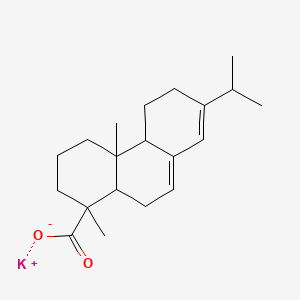![molecular formula C17H39NO6Si2 B13744259 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- CAS No. 26868-19-9](/img/structure/B13744259.png)
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- is a chemical compound with the molecular formula C17H39NO6Si2. It is known for its applications in various fields due to its unique chemical properties. This compound is often used in the synthesis of advanced materials and has significant industrial relevance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- typically involves the reaction of allylamine with triethoxysilane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines with different functional groups.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol derivatives, while reduction reactions can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: This compound is employed in the modification of biomolecules for various biological studies.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent bonding properties
Wirkmechanismus
The mechanism by which 2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propen-1-amine, N-ethyl-: This compound has similar structural features but different functional groups, leading to distinct chemical properties.
2-Propen-1-amine, N,N-di-2-propenyl-: Another similar compound with different substituents, affecting its reactivity and applications.
2-Methyl-2-propen-1-amine: This compound has a methyl group instead of the triethoxysilyl groups, resulting in different chemical behavior.
Uniqueness
2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]- is unique due to its triethoxysilyl groups, which impart specific properties such as enhanced bonding capabilities and reactivity. These features make it particularly valuable in applications requiring strong adhesion and chemical stability .
Eigenschaften
CAS-Nummer |
26868-19-9 |
|---|---|
Molekularformel |
C17H39NO6Si2 |
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
N,N-bis(triethoxysilylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C17H39NO6Si2/c1-8-15-18(16-25(19-9-2,20-10-3)21-11-4)17-26(22-12-5,23-13-6)24-14-7/h8H,1,9-17H2,2-7H3 |
InChI-Schlüssel |
JKIXQFFUDBSKMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CN(CC=C)C[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


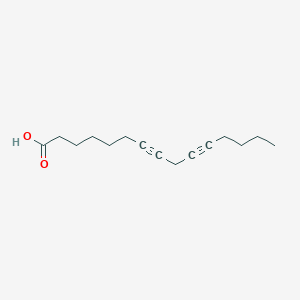
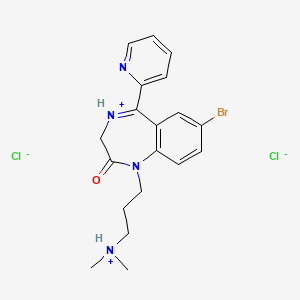
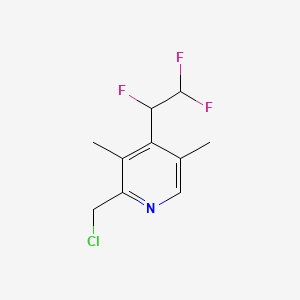
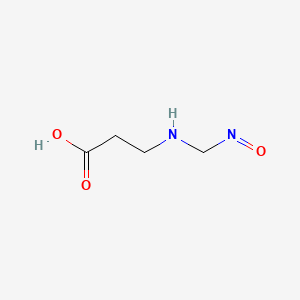
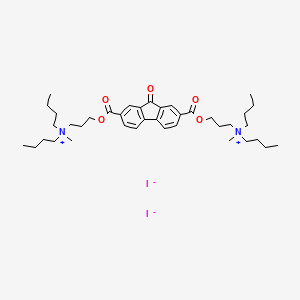
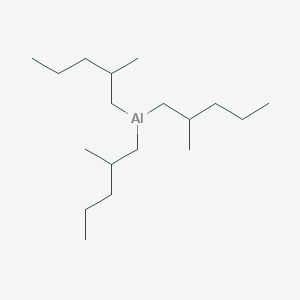
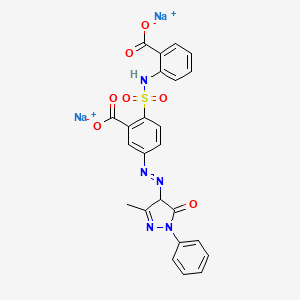
![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
